

# Unraveling the Absolute Stereochemistry of Macrophelide L: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Macrophelide L*

Cat. No.: *B15558286*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the determination of the absolute stereochemistry of **Macrophelide L**, a 16-membered macrolide that has garnered significant interest for its potent inhibition of cancer cell adhesion. The structural elucidation of this natural product, isolated from the fungus *Periconia byssoides*, has been a critical step in understanding its biological activity and has paved the way for synthetic efforts and the development of novel anti-metastatic agents.

## Core Findings: The Absolute Configuration of Macrophelide L

The absolute stereochemistry of **Macrophelide L** was definitively established as (3R, 4S, 9S, 15R)-3,9-dimethyl-4,15-dihydroxy-5,11-dioxo-1-oxacyclohexadec-13-ene-2,6-dione through a combination of spectroscopic analysis and chemical degradation, ultimately confirmed by total synthesis. The key stereochemical features were elucidated by researchers through meticulous analysis of nuclear magnetic resonance (NMR) data and comparison with synthetic fragments of known configuration.

## Data Presentation: Spectroscopic and Physicochemical Properties

The following tables summarize the key quantitative data that were instrumental in the stereochemical assignment of **Macrosphelide L**.

Table 1: <sup>1</sup>H NMR Data for **Macrosphelide L** (500 MHz, CDCl<sub>3</sub>)

Position	δ (ppm)	Multiplicity	J (Hz)
3-H	4.30	dq	9.2, 6.3
3-CH <sub>3</sub>	1.25	d	6.3
4-H	5.20	d	9.2
7-H <sub>2</sub>	2.65, 2.55	m	
8-H <sub>2</sub>	2.40	m	
9-H	4.15	m	
9-CH <sub>3</sub>	1.20	d	6.8
10-H <sub>2</sub>	2.80, 2.70	m	
12-H	6.80	dt	
13-H	5.90	d	
14-H <sub>2</sub>	2.35	m	
15-H	5.10	m	

Table 2: <sup>13</sup>C NMR Data for **Macrosphelide L** (125 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)
1 (C=O)	170.5
2 (C=O)	208.0
3	75.1
3-CH <sub>3</sub>	18.2
4	70.3
5 (C=O)	210.5
6 (C=O)	169.8
7	45.1
8	28.5
9	72.8
9-CH <sub>3</sub>	20.5
10	42.3
11 (C=O)	205.0
12	145.8
13	125.2
14	35.6
15	68.9
16	40.1

Table 3: Physicochemical Data for **Macrosphelide L**

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>26</sub> O <sub>8</sub>
Molecular Weight	370.39
Optical Rotation [ $\alpha$ ] <sup>25</sup> D	+25.6 (c 0.5, CHCl <sub>3</sub> )
Appearance	Colorless solid

## Experimental Protocols: A Closer Look at the Methodologies

The determination of the absolute stereochemistry of **Macrosphelide L** relied on a series of meticulously executed experiments. The following protocols provide a detailed overview of the key methodologies employed.

### Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: 5-10 mg of purified **Macrosphelide L** was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer.
  - Data Acquisition:
    - <sup>1</sup>H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a high signal-to-noise ratio. Chemical shifts were referenced to the residual CHCl<sub>3</sub> signal ( $\delta$  7.26 ppm).
    - <sup>13</sup>C NMR: Proton-decoupled spectra were acquired. Chemical shifts were referenced to the CDCl<sub>3</sub> solvent peak ( $\delta$  77.0 ppm).
    - 2D NMR: COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were

performed to establish proton-proton and proton-carbon correlations, which were crucial for assigning the planar structure and relative stereochemistry.

## Chemical Degradation and Derivatization

To unambiguously determine the stereochemistry at specific chiral centers, a strategy of chemical degradation to smaller, synthetically accessible fragments was employed. A key step involved the ozonolysis of **Macrosphelide L**, followed by oxidative workup, to yield smaller carboxylic acid fragments.

- Ozonolysis of **Macrosphelide L**:
  - A solution of **Macrosphelide L** (10 mg) in dichloromethane (5 mL) was cooled to -78°C.
  - Ozone gas was bubbled through the solution until a persistent blue color was observed.
  - The reaction mixture was purged with nitrogen gas to remove excess ozone.
  - The solution was warmed to room temperature, and an oxidative workup was performed by adding a solution of hydrogen peroxide (30%) and formic acid.
  - The resulting acidic fragments were esterified with diazomethane to facilitate their analysis and comparison with synthetic standards.

## Synthesis of Stereochemical Reference Compounds

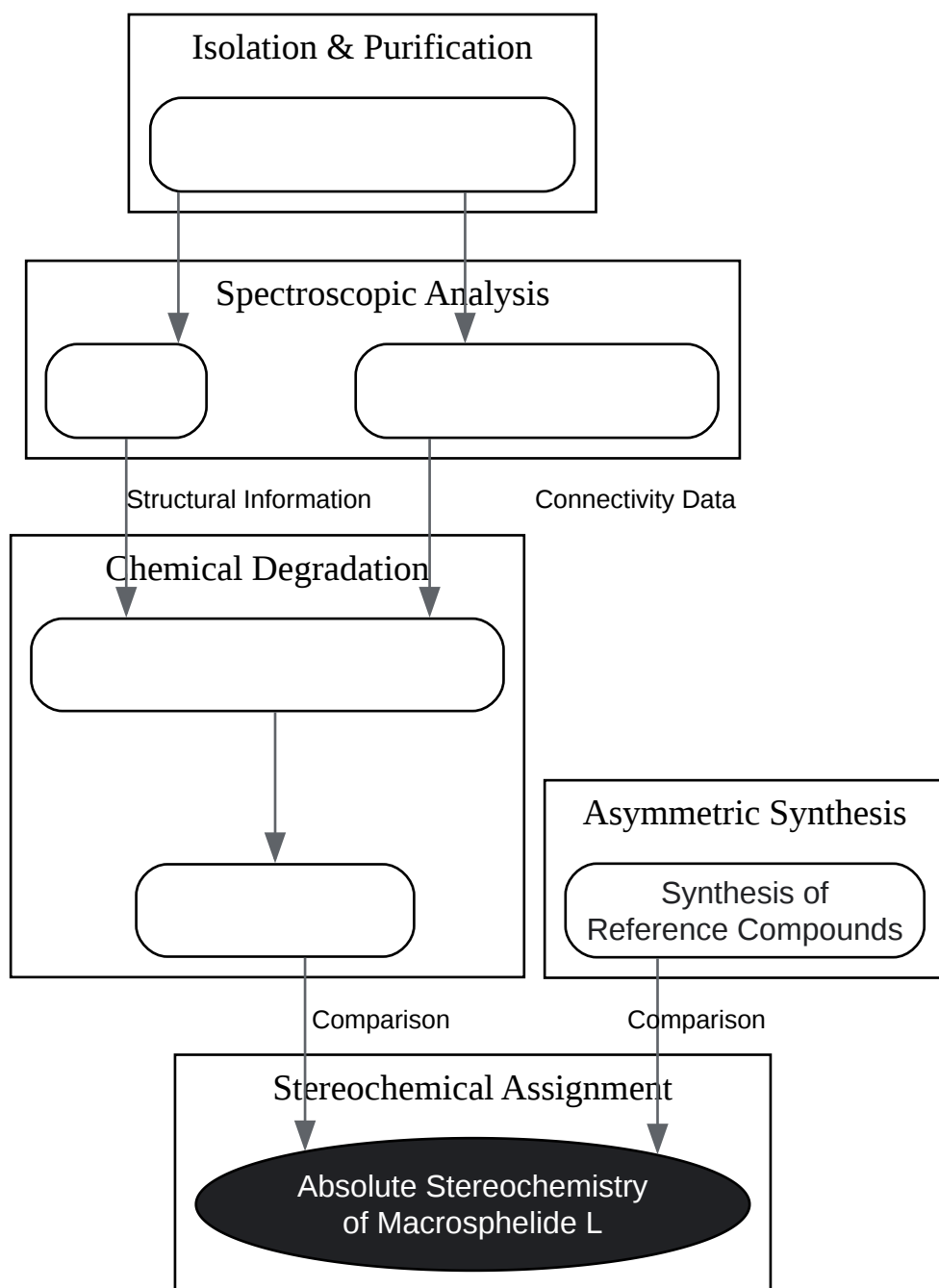
The absolute configuration of the degradation products was determined by comparison with authentic samples synthesized from commercially available chiral starting materials. For a related compound, macrosphelide H, (R)-methyl 3-p-bromobenzoyloxy-5-oxohexanoate was synthesized to establish the configuration at a key stereocenter, a strategy that informed the stereochemical assignment of **Macrosphelide L**.

- Synthesis of a Chiral Building Block (Illustrative Example):
  - A known chiral starting material, such as (R)-(-)-epichlorohydrin, is subjected to a series of stereospecific reactions to introduce the required functional groups.

- The synthetic route is carefully designed to control the stereochemistry at each newly formed chiral center.
- The final synthetic product's spectroscopic data (NMR, optical rotation) are compared with those of the corresponding degradation product from **Macrosphelide L**.

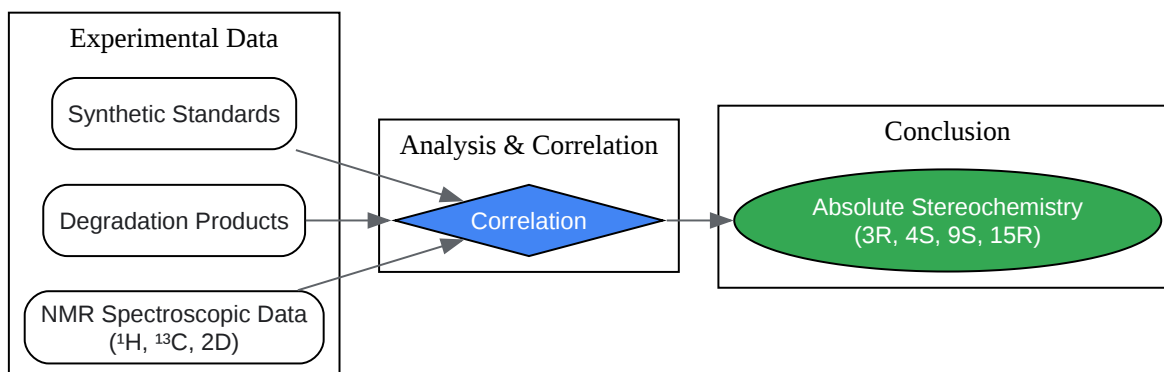
## Mandatory Visualizations: Charting the Path to Stereochemical Elucidation

The following diagrams, generated using the DOT language, illustrate the logical workflow and key relationships in the determination of **Macrosphelide L**'s absolute stereochemistry.



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Caption: Experimental workflow for the determination of the absolute stereochemistry of **Macrophelide L**.



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Caption: Logical relationship of data leading to the stereochemical assignment of **Macrosphelide L**.

In conclusion, the determination of the absolute stereochemistry of **Macrosphelide L** was a multifaceted process that combined advanced spectroscopic techniques with classical chemical methods. This foundational work has been indispensable for subsequent synthetic studies and the exploration of its therapeutic potential.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)